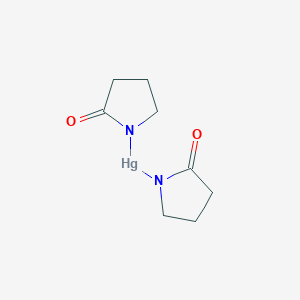
bis(2-oxopyrrolidin-1-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-oxopyrrolidin-1-yl)mercury: is an organomercury compound characterized by the presence of two 2-oxopyrrolidin-1-yl groups attached to a central mercury atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-oxopyrrolidin-1-yl)mercury typically involves the reaction of mercury(II) acetate with 2-oxopyrrolidine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Hg(OAc)2+2C4H6NO2→Hg(C4H6NO2)2+2HOAc
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-oxopyrrolidin-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The 2-oxopyrrolidin-1-yl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may involve nucleophiles such as halides or thiols.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various organomercury compounds.
Applications De Recherche Scientifique
Bis(2-oxopyrrolidin-1-yl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It may be used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which bis(2-oxopyrrolidin-1-yl)mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and is a key area of study in toxicology and pharmacology.
Comparaison Avec Des Composés Similaires
Mercury(II) acetate: A precursor in the synthesis of bis(2-oxopyrrolidin-1-yl)mercury.
Phenylmercury acetate: Another organomercury compound with different substituents.
Dimethylmercury: A highly toxic organomercury compound with two methyl groups attached to the mercury atom.
Uniqueness: this compound is unique due to the presence of the 2-oxopyrrolidin-1-yl groups, which confer specific chemical properties and reactivity
Propriétés
Numéro CAS |
10136-69-3 |
|---|---|
Formule moléculaire |
C8H12HgN2O2 |
Poids moléculaire |
368.79 g/mol |
Nom IUPAC |
bis(2-oxopyrrolidin-1-yl)mercury |
InChI |
InChI=1S/2C4H7NO.Hg/c2*6-4-2-1-3-5-4;/h2*1-3H2,(H,5,6);/q;;+2/p-2 |
Clé InChI |
RPYXICAPRZSHMA-UHFFFAOYSA-L |
SMILES canonique |
C1CC(=O)N(C1)[Hg]N2CCCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-N-[(E)-(4-{(E)-[(2-methoxyphenyl)imino]methyl}phenyl)methylidene]amine](/img/structure/B15077007.png)
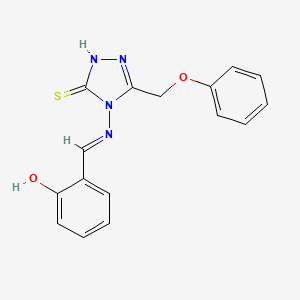
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15077026.png)
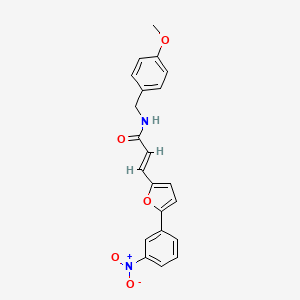
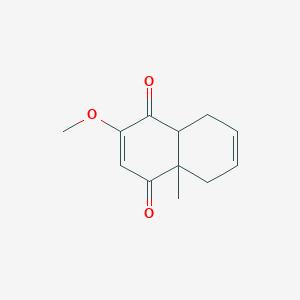
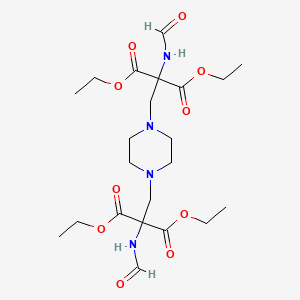
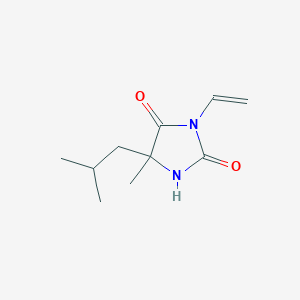
![N'-[(E)-(4-methoxyphenyl)methylidene]-5-[4-(3-methylbutoxy)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B15077069.png)
![Methyl 2-[(2-phenylacetyl)amino]propanoate](/img/structure/B15077071.png)
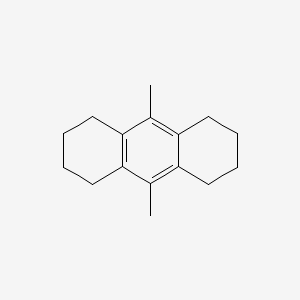

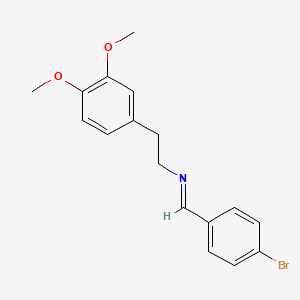
![(5E)-5-[4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15077091.png)

